molecular formula C9H8N2O B3187261 4-phenyl-1H-pyrazol-3-ol CAS No. 145092-18-8

4-phenyl-1H-pyrazol-3-ol

Cat. No. B3187261
CAS RN: 145092-18-8
M. Wt: 160.17 g/mol
InChI Key: UMXPWADOHPVTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-1H-pyrazol-3-ol is a type of organic compound that is useful in chemical synthesis studies . It has a molecular formula of C9H8N2 and is a part of the pyrazole family, which are nitrogen-containing heterocycles .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as 4-phenyl-1H-pyrazol-3-ol, often involves a variety of methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride . More complex structures can be formed from these base structures .


Molecular Structure Analysis

The molecular structure of 4-phenyl-1H-pyrazol-3-ol can be analyzed using various spectroscopy techniques . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Pyrazole-based chalcones can be constructed from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction . These chalcones can then be further reacted with N-hydroxy-4-toluenesulfonamide to form 3,5-disubstituted 1,2-oxazoles .


Physical And Chemical Properties Analysis

Pyrazoles, including 4-phenyl-1H-pyrazol-3-ol, can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are generally soluble in water and other polar solvents .

Mechanism of Action

While the specific mechanism of action for 4-phenyl-1H-pyrazol-3-ol is not mentioned in the retrieved papers, pyrazole derivatives have been shown to exhibit a wide range of biological activities . For example, some compounds have demonstrated cytotoxicity on several human cell lines .

Safety and Hazards

Based on the safety data sheets of similar compounds, pyrazoles can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and to use personal protective equipment .

Future Directions

The pyrazole ring is a key structural motif in many drugs currently on the market . Therefore, the future directions for 4-phenyl-1H-pyrazol-3-ol and similar compounds could involve further exploration of their potential applications in pharmaceutical research . For example, they could be used as intermediates for the synthesis of more complex structures with various relevant examples .

properties

CAS RN

145092-18-8

Product Name

4-phenyl-1H-pyrazol-3-ol

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

4-phenyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C9H8N2O/c12-9-8(6-10-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12)

InChI Key

UMXPWADOHPVTDD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CNNC2=O

Canonical SMILES

C1=CC=C(C=C1)C2=CNNC2=O

Origin of Product

United States

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